1-(4-Benzylpiperazin-1-yl)-2-chloroethanone
Overview
Description
1-(4-Benzylpiperazin-1-yl)-2-chloroethanone is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzyl group attached to a piperazine ring, which is further connected to a chloroethanone moiety. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Scientific Research Applications
1-(4-Benzylpiperazin-1-yl)-2-chloroethanone has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. .
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and pathways.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex molecules, which are valuable in the pharmaceutical and agrochemical industries.
Mechanism of Action
Target of Action
Similar compounds such as pyrimidine-piperazine hybrids have been evaluated for antimicrobial activity against bacterial and fungal strains . They have shown promising potency against E. coli, outperforming ampicillin, chloramphenicol, and ciprofloxacin . These compounds were also docked into the E. coli DNA gyrase ATP binding site , suggesting that this might be a potential target.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to inhibition . For instance, the most active compound displayed a Glide docking score against DNA gyrase and 14α-demethylase enzyme CYP51 . This suggests that these compounds might inhibit the function of these enzymes, thereby exerting their antimicrobial effects.
Biochemical Pathways
Based on the potential targets, it can be inferred that this compound might affect the dna supercoiling process in bacteria, which is crucial for their survival .
Pharmacokinetics
Similar compounds have been evaluated for their in vitro, admet, and in silico biological efficacy .
Result of Action
Similar compounds have shown significant antibacterial and antifungal activity . This suggests that these compounds might lead to the death of the microbial cells, thereby exerting their antimicrobial effects.
Future Directions
The future directions for research on “1-(4-Benzylpiperazin-1-yl)-2-chloroethanone” would likely depend on the results of initial studies on its properties and potential applications. Given the wide range of activities exhibited by benzylpiperazine derivatives, it’s possible that this compound could have interesting pharmacological properties .
Biochemical Analysis
Biochemical Properties
1-(4-Benzylpiperazin-1-yl)-2-chloroethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with oxidoreductase enzymes, which are involved in redox reactions within cells . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, potentially inhibiting or modifying their activity. This interaction can lead to changes in the redox state of the cell, affecting various metabolic processes.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the serotonin type 3 receptor pathway, which is involved in neurotransmission and mood regulation . Additionally, this compound can affect gene expression by altering the transcriptional activity of specific genes, leading to changes in protein synthesis and cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in neurotransmitter synthesis, thereby affecting neurotransmission and mood regulation .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to changes in cell viability and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter levels and improvement in mood-related behaviors . At higher doses, toxic or adverse effects can occur, including acute psychosis, renal toxicity, and seizures . These threshold effects highlight the importance of careful dosage control in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It interacts with enzymes such as oxidoreductases and transferases, which play roles in redox reactions and the transfer of functional groups, respectively . These interactions can affect metabolic flux and the levels of specific metabolites, leading to changes in cellular metabolism and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its activity and effectiveness in different tissues and cell types.
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
The synthesis of 1-(4-Benzylpiperazin-1-yl)-2-chloroethanone typically involves the reaction of 4-benzylpiperazine with 2-chloroacetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 4-Benzylpiperazine and 2-chloroacetyl chloride.
Reaction Conditions: The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, at a temperature range of 0-5°C to prevent side reactions.
Procedure: 4-Benzylpiperazine is dissolved in the solvent, and 2-chloroacetyl chloride is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Chemical Reactions Analysis
1-(4-Benzylpiperazin-1-yl)-2-chloroethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, resulting in the formation of corresponding alcohols and acids.
Comparison with Similar Compounds
1-(4-Benzylpiperazin-1-yl)-2-chloroethanone can be compared with other similar compounds, such as:
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound also contains a benzylpiperazine moiety and has shown significant antimicrobial activity.
3-(4-Benzylpiperazin-1-yl)cinnolines: These compounds are synthesized as potential antifungal agents and share structural similarities with this compound.
The uniqueness of this compound lies in its specific chemical structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
1-(4-benzylpiperazin-1-yl)-2-chloroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c14-10-13(17)16-8-6-15(7-9-16)11-12-4-2-1-3-5-12/h1-5H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOGCDLRYPBMGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364210 | |
Record name | 1-(4-benzylpiperazin-1-yl)-2-chloroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56056-37-2 | |
Record name | 1-(4-benzylpiperazin-1-yl)-2-chloroethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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